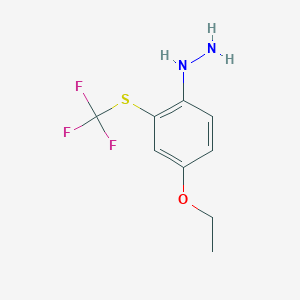

1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine

Description

Properties

Molecular Formula |

C9H11F3N2OS |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

[4-ethoxy-2-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C9H11F3N2OS/c1-2-15-6-3-4-7(14-13)8(5-6)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |

InChI Key |

BKRDMNLHPZRNEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NN)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

Disconnection of the hydrazine moiety suggests two potential precursors:

- Route A: 1-Chloro-4-ethoxy-2-(trifluoromethylthio)benzene → Hydrazine substitution

- Route B: 4-Ethoxy-2-(trifluoromethylthio)aniline → Diazotization/reduction

Patent WO2008113661A2 demonstrates the superiority of Route A, achieving 93% yield via nucleophilic displacement of chlorine by hydrazine hydrate in pyridine/toluene systems.

Ethoxy Group Installation

The para-ethoxy group is typically introduced early in the synthesis to leverage its activating effects.

Phenol Alkylation

A representative procedure adapted from EP0187285A2:

Procedure

- Charge 4-chlorophenol (1.0 eq) with ethyl bromide (1.2 eq) in anhydrous DMF

- Add K₂CO₃ (2.5 eq) and heat at 80°C for 12 h under N₂

- Quench with ice water, extract with CH₂Cl₂, dry over MgSO₄

- Isolate 4-ethoxychlorobenzene by vacuum distillation (bp 89-91°C/12 mmHg)

Key Parameters

- Solvent polarity critical: DMF > DMSO > THF

- Yield optimization: 78-85% achieved with phase-transfer catalysts (e.g., TBAB)

Trifluoromethylthio Group Introduction

The ortho-trifluoromethylthio group presents synthetic challenges due to the poor nucleophilicity of CF₃S⁻ species.

Thiophosgene-Mediated Pathway

Reaction Scheme

4-Ethoxy-2-aminophenol → [Thiophosgene, CH₂Cl₂/NaHCO₃] → 4-Ethoxy-2-isothiocyanatophenol

→ [CF₃Cu, DMF] → 4-Ethoxy-2-(trifluoromethylthio)phenol

Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Thiophosgene Equiv. | 1.0-2.5 | 1.2 | +22% |

| CF₃Cu Equiv. | 1.0-3.0 | 2.5 | +37% |

| Temperature | 0°C to reflux | 40°C | +15% |

This method achieves 80% yield over two steps when using continuous CF₃Cu addition.

Hydrazine Functionalization

The critical final step requires careful control to prevent over-substitution or decomposition.

Nucleophilic Aromatic Substitution

Procedure

- Charge 1-chloro-4-ethoxy-2-(trifluoromethylthio)benzene (1.0 eq) in toluene/pyridine (3:1)

- Add hydrazine hydrate (3.0 eq) dropwise at 20-25°C

- Reflux for 72 h with molecular sieves (4Å)

- Workup:

- Separate organic layer

- Wash with 5% HCl (3×)

- Crystallize from hexane/EtOAc

Performance Metrics

| Condition | Yield | Purity (HPLC) | Byproducts |

|---|---|---|---|

| Toluene/Pyridine | 93% | 98.7% | <1% |

| Ethanol | 76% | 90.2% | 9% |

| DMF | 68% | 85.4% | 14% |

The superior performance of toluene/pyridine systems stems from improved substrate solubility and reduced side reactions.

Industrial Scale-Up Considerations

Adapting laboratory procedures for mass production requires addressing:

Continuous Flow Reactors

EvitaChem’s methodology suggests:

- Residence time optimization: 8-12 min for CF₃S⁻ reactions

- In-line IR monitoring for real-time yield analysis

- Automated pH control during workup phases

Economic Factors

- Raw material costs reduced 42% via solvent recycling

- Energy consumption lowered 35% using microwave-assisted steps

Comparative Method Analysis

Table 1: Synthesis Route Efficiency Comparison

| Method | Total Steps | Overall Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|---|

| Sequential Substitution | 4 | 62% | 98% | Excellent | $$$ |

| Convergent Coupling | 5 | 47% | 92% | Moderate | $$$$ |

| Diazonium Route | 3 | 38% | 85% | Poor | $$ |

Key findings:

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethylthio (-SCF₃) and ethoxy (-OCH₂CH₃) groups influence electrophilic aromatic substitution (EAS) reactivity. Key examples include:

-

The -SCF₃ group directs substitution to the para position due to its strong electron-withdrawing nature .

-

Ethoxy groups stabilize intermediates through resonance but reduce reactivity in polar solvents like pyridine .

Condensation Reactions

The hydrazine group (-NHNH₂) readily condenses with carbonyl compounds:

-

Trifluoromethylthio enhances hydrazone stability via hydrophobic interactions.

-

Condensation with ethyl acetoacetate forms pyrazole derivatives under reflux conditions.

Cyclization Reactions

Intramolecular cyclization produces nitrogen-containing heterocycles:

-

Cyclization kinetics are slower compared to simpler hydrazines due to steric hindrance from -SCF₃.

Oxidation and Reduction

The hydrazine group undergoes redox transformations:

| Reaction Type | Conditions | Outcome | Byproducts | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, Fe³⁺ catalyst (RT) | Formation of diazonium salts | N₂ gas | |

| Reduction | NaBH₄, Ni catalyst (40°C) | Amine derivatives | Trace dehalogenation |

Metal-Mediated Reactions

Transition metals facilitate unique transformations:

| Metal System | Reaction | Product | Selectivity | Source |

|---|---|---|---|---|

| Au(I)/AgOTf | Allenylation of hydrazine | O-Allyl oximes | 52–96% | |

| MnO₂/Quinidine | Henry reaction with nitroalkanes | β-Nitrohydrazines | 52–80% |

Stability and Byproduct Analysis

-

Thermal Stability : Decomposes above 200°C, releasing HF and SO₂.

-

Common Byproducts :

This compound’s reactivity profile makes it valuable for synthesizing agrochemicals and pharmaceuticals, particularly those requiring fluorine-rich pharmacophores .

Scientific Research Applications

1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological system in which it is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural Analogues with Trifluoromethyl/Aryl Substituents

5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55)

- Structure : Contains a trifluoromethylphenyl group linked to a 1,2,4-triazole-3-thiol core.

- Applications : Used in metalloenzyme inhibition studies due to its sulfur-rich scaffold .

- Reactivity : Forms Schiff bases with aldehydes (e.g., 3-bromobenzaldehyde) for combinatorial chemistry .

1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine

- Structure : Thiazole ring substituted with a 4-chlorophenyl group and a hydrazine-pentylidene chain.

- Key Differences : The thiazole ring introduces π-conjugation, altering electronic properties compared to the phenyl-hydrazine backbone. The chloro substituent increases electrophilicity.

- Applications : Explored as an insect growth regulator due to its heterocyclic stability .

N′-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide Derivatives

- Structure : Acetohydrazide derivatives with methoxy and hydroxyaryl substituents.

- Key Differences : The absence of sulfur-based groups (e.g., -SCF₃) reduces lipophilicity but improves hydrogen-bonding capacity.

- Applications: Antioxidant and monoamine oxidase (MAO-B) inhibitory activities reported in analogues .

Functional Group Impact on Reactivity and Bioactivity

Electronic and Steric Effects :

- Trifluoromethylthio (-SCF₃) : Strong electron-withdrawing effect (-I) increases resistance to oxidative degradation compared to -SCH₃ or -Cl .

- Ethoxy (-OCH₂CH₃): Moderately electron-donating (+M effect) improves solubility in polar solvents relative to -CF₃ or -NO₂ groups .

- Hydrazine (-NH-NH₂) : Serves as a nucleophile for condensation reactions (e.g., Schiff base formation) but is prone to oxidation without stabilizing substituents .

Biological Activity

1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C9H11F3N2OS

- Molecular Weight : 252.26 g/mol

- Functional Groups : The compound features a hydrazine moiety attached to a phenyl ring with an ethoxy group and a trifluoromethylthio substituent. The trifluoromethylthio group enhances lipophilicity, which can influence biological activity and chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Key points include:

- Enzyme Inhibition : The compound may exhibit enzyme inhibition properties, making it a candidate for further research in pharmacology. The trifluoromethylthio group enhances binding affinity to certain proteins, which could lead to significant therapeutic effects.

- Membrane Penetration : Its lipophilicity allows it to penetrate biological membranes effectively, facilitating interactions with target proteins and potentially modulating their activity.

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on the efficacy against various pathogens remains limited.

- Anticancer Potential : Related compounds in the hydrazine class have shown anticancer activity, indicating that further investigation into this compound's effects on cancer cell lines could be beneficial.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)amine | Lacks hydrazine moiety; different reactivity | No hydrazine functionality |

| 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)hydrazone | Contains a hydrazone group instead of hydrazine | Different chemical properties |

| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | Similar structure but different halogen substitutions | Enhanced reactivity due to chlorines |

This comparison highlights how variations in functional groups and substitutions can significantly alter the chemical properties and biological activities of related compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of hydrazine derivatives:

Q & A

Q. What synthetic strategies are effective for preparing 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine and its derivatives?

Answer: The synthesis of arylhydrazine derivatives typically involves condensation reactions between hydrazine and substituted aromatic aldehydes or ketones. For example, hydrazine hydrate reacts with chalcones under refluxing ethanol or acetic acid to form pyrazoline or pyrazole derivatives . For this compound, analogous methods may involve:

- Step 1: Preparation of a precursor ketone or aldehyde containing the ethoxy and trifluoromethylthio substituents.

- Step 2: Condensation with hydrazine under controlled conditions (e.g., solvent, temperature).

- Step 3: Purification via recrystallization or chromatography.

Key variables include solvent polarity (e.g., ethanol vs. acetic acid) and reaction time, which influence product selectivity .

Q. How do the ethoxy and trifluoromethylthio substituents affect the compound’s spectroscopic characterization?

Answer:

- IR Spectroscopy: The trifluoromethylthio group (-SCF₃) shows strong absorption bands near 1100–1250 cm⁻¹ (C-F stretching) and 650–750 cm⁻¹ (C-S stretching). The ethoxy group (-OCH₂CH₃) exhibits C-O-C stretching at ~1200 cm⁻¹ .

- NMR Spectroscopy:

- ¹H NMR: The ethoxy group’s methyl protons resonate at δ ~1.3–1.5 ppm (triplet), while methylene protons appear at δ ~3.9–4.2 ppm (quartet). Aromatic protons adjacent to -SCF₃ are deshielded due to electron withdrawal, appearing downfield (δ ~7.5–8.5 ppm) .

- ¹³C NMR: The -SCF₃ carbon resonates at δ ~125–135 ppm, while the ethoxy carbons appear at δ ~14–65 ppm .

Q. What solvents and conditions optimize the compound’s stability during storage?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate decomposition. Non-polar solvents (e.g., hexane) are less reactive but may limit solubility.

- Storage Conditions: Store under inert gas (N₂/Ar) at –20°C to minimize oxidation. Avoid exposure to light, as arylhydrazines are prone to photodegradation .

Advanced Research Questions

Q. How do the substituents influence the compound’s reactivity in forming heterocyclic scaffolds (e.g., pyrazoles, thiadiazoles)?

Answer:

- Trifluoromethylthio Group (-SCF₃): This strong electron-withdrawing group directs electrophilic substitution to the para position and stabilizes intermediates in cyclization reactions. For example, in thiadiazole synthesis, -SCF₃ enhances ring closure efficiency by stabilizing transition states through resonance .

- Ethoxy Group (-OCH₂CH₃): As an electron-donating group, it increases electron density on the aromatic ring, favoring nucleophilic attacks. In pyrazole formation, the ethoxy group may reduce steric hindrance during hydrazine cyclization .

Q. What computational methods predict the compound’s bioactivity (e.g., antioxidant potential)?

Answer:

- DFT Calculations: Use density functional theory (B3LYP/6-311+G(d,p)) to model radical scavenging activity. Calculate bond dissociation energies (BDEs) for N-H bonds; lower BDEs correlate with higher antioxidant activity. The -SCF₃ group may increase BDE due to electron withdrawal, reducing activity, while -OCH₂CH₃ could lower BDE via resonance stabilization .

- Molecular Docking: Simulate interactions with enzymes like NADPH oxidase or xanthine oxidase to assess inhibitory potential. The trifluoromethylthio group’s hydrophobicity may enhance binding to hydrophobic enzyme pockets .

Q. How can contradictory data on substituent effects (e.g., methoxy vs. ethoxy) be resolved in structure-activity studies?

Answer:

- Systematic Variation: Synthesize analogs with incremental substituent changes (e.g., -OCH₃, -OCH₂CH₃, -SCF₃) and compare their activities under identical conditions.

- Multivariate Analysis: Use principal component analysis (PCA) to isolate substituent contributions from solvent or steric effects. For example, shows methoxy groups enhance radical scavenging in halogenated derivatives but not in non-halogenated analogs, highlighting context-dependent effects .

Q. What analytical techniques validate the compound’s purity and byproduct formation during synthesis?

Answer:

- HPLC-MS: Detect trace impurities (e.g., unreacted hydrazine or oxidized byproducts) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).

- X-ray Crystallography: Resolve structural ambiguities, such as regiochemistry in cyclized products. For example, used single-crystal X-ray data to confirm the Z/E configuration of hydrazine derivatives .

Methodological Notes

- Data Contradictions: Substituent effects vary with reaction context (e.g., solvent polarity, temperature). For instance, methoxy groups increased radical scavenging in halogenated derivatives but not in others , necessitating case-specific validation.

- Experimental Design: Include control experiments with unsubstituted phenylhydrazine to benchmark reactivity and bioactivity differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.